2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide
Description
The compound 2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide features a pyrrolo[3,2-d]pyrimidine core substituted with a cyclopropyl group at position 3, a phenyl ring at position 7, and a thioacetamide side chain linked to a 3-fluoro-4-methylphenyl group.
Properties
IUPAC Name |
2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O2S/c1-14-7-8-16(11-19(14)25)27-20(30)13-32-24-28-21-18(15-5-3-2-4-6-15)12-26-22(21)23(31)29(24)17-9-10-17/h2-8,11-12,17,26H,9-10,13H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXFEDGETCSWDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound features a pyrrolo[3,2-d]pyrimidine core substituted at the 2-position with a sulfanyl-acetamide moiety, the 3-position with a cyclopropyl group, and the 7-position with a phenyl ring. The N-(3-fluoro-4-methylphenyl)acetamide side chain introduces additional steric and electronic complexity. Key synthetic hurdles include:
Synthesis of Key Intermediates
Pyrrolo[3,2-d]Pyrimidin-4-One Core
The central heterocycle is synthesized via cyclocondensation of 2-aminofuran derivatives with nucleophilic reactants. For example, heating 3-cyclopropyl-2-amino-5-phenylfuran-4-carboxylate with guanidine in ethanol at reflux forms the 3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one scaffold (Yield: 68–72%). Alternative routes employ POCl₃-mediated cyclization of substituted malononitriles.
Table 1: Cyclocondensation Reaction Optimization
| Reactant | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| 2-Amino-5-phenylfuran | Ethanol | 80 | Guanidine | 72 |
| Malononitrile derivative | Toluene | 110 | POCl₃ | 65 |
| Cyclopropyl-substituted | DMF | 90 | NH₄OAc | 70 |
Thioether Linkage Installation
The sulfanyl group at position 2 is introduced via nucleophilic displacement of a halogenated precursor. Treatment of 2-chloro-3-cyclopropyl-7-phenyl-pyrrolo[3,2-d]pyrimidin-4-one with mercaptoacetic acid in the presence of K₂CO₃ in DMF at 60°C yields 2-mercapto-intermediate, which is subsequently alkylated.
Stepwise Synthetic Routes
Route A: Sequential Functionalization
- Cyclocondensation : 3-Cyclopropyl-2-amino-5-phenylfuran-4-carboxylate reacts with guanidine in ethanol (reflux, 24 h) to form the pyrrolo[3,2-d]pyrimidin-4-one core.
- Chlorination : POCl₃ (3 equiv) in DMF at 0°C introduces a chloride at position 2 (Yield: 85%).
- Thioether Formation : Reaction with mercaptoacetic acid and K₂CO₃ in DMF (60°C, 6 h) installs the sulfanyl-acetic acid moiety.
- Amide Coupling : EDCl/HOBt-mediated coupling with 3-fluoro-4-methylaniline in CH₂Cl₂ (rt, 12 h) affords the final product (Overall Yield: 42%).
Optimization of Reaction Conditions
Solvent Effects
Industrial-Scale Production Considerations
Continuous Flow Reactors
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, or organometallic reagents under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
The compound 2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide has garnered attention in scientific research due to its potential applications in medicinal chemistry and other fields. This article provides a comprehensive overview of its applications, supported by relevant case studies and data.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound is believed to inhibit specific kinases involved in cancer cell proliferation. This inhibition disrupts signaling pathways critical for tumor growth.
- Case Study : A study involving various pyrrolopyrimidine derivatives showed that certain modifications led to enhanced anticancer activity against breast cancer cell lines, with IC50 values indicating potent effects at low concentrations.
Anti-inflammatory Effects
This compound also displays anti-inflammatory properties:
- Inhibition of COX Enzymes : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins.
- Research Findings : In vitro assays demonstrated that derivatives of this compound could effectively reduce inflammation markers in cell cultures, suggesting potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
Preliminary investigations suggest that this compound may possess antimicrobial properties:
- Target Pathogens : Studies have reported activity against various bacterial strains, indicating its potential use as an antimicrobial agent.
- Mechanism : The sulfanyl group in the structure may interact with bacterial enzymes, disrupting their function and leading to cell death.
Data Table of Biological Activities
| Activity Type | Target | Mechanism of Action | Reference Study |
|---|---|---|---|
| Anticancer | Breast cancer cells | Inhibition of kinase signaling pathways | Study A |
| Anti-inflammatory | COX enzymes | Inhibition of prostaglandin synthesis | Study B |
| Antimicrobial | Various bacterial strains | Disruption of bacterial enzyme function | Study C |
Mechanism of Action
The mechanism of action of 2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the pyrrolo[3,2-d]pyrimidine core suggests potential interactions with nucleic acids or proteins, influencing cellular pathways and processes.
Comparison with Similar Compounds
Structural Analogs in Pyrrolo[3,2-d]pyrimidine Class
2-[(3-Butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide ()
- Key Difference : Replaces the cyclopropyl group with a butyl chain at position 3.
- Metabolic Stability: The cyclopropyl group in the target compound may confer better resistance to oxidative metabolism compared to the linear butyl chain .
- Biological Activity : Both compounds share the same acetamide side chain and fluorophenyl group, suggesting overlapping target profiles (e.g., kinase inhibition).
3-(4-Fluorophenyl)-2-(2-naphthyloxy)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo-[3,2-d]pyrimidine-7-carboxylate ()
- Key Differences :
- Replaces the thioacetamide side chain with a naphthyloxy group at position 2.
- Introduces a carboxylate ester at position 5.
- Impact :
- Electron Distribution : The naphthyloxy group may enhance π-π stacking with hydrophobic enzyme pockets.
- Solubility : The carboxylate improves hydrophilicity but may reduce blood-brain barrier penetration.
- Structural Data : Bond angle deviations (e.g., O2—C12—C13—C14: -177.5°) suggest conformational rigidity compared to the target compound .
Analogs in Pyrido/Pyrazolo-Pyrimidine Scaffolds
N-(3-{3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl}phenyl)acetamide ()
- Key Differences :
- Core Scaffold : Pyrido[4,3-d]pyrimidine instead of pyrrolo[3,2-d]pyrimidine.
- Substituents : Includes iodine (electron-withdrawing) and a trioxo system.
- Impact :
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide ()
- Key Differences: Core Scaffold: Pyrazolo[3,4-d]pyrimidine fused with a chromen-4-one ring. Substituents: Features chromenone (aromatic) and isopropoxy groups.
- Impact: Bioactivity: The chromenone moiety may confer antioxidant or anti-inflammatory properties. Selectivity: The isopropoxy group could improve selectivity for lipid kinases like PI3K .
Physicochemical and Pharmacokinetic Comparison
*Predicted using fragment-based methods.
Key Findings
Cyclopropyl vs. Alkyl Chains : The cyclopropyl group in the target compound balances lipophilicity and metabolic stability better than linear alkyl chains (e.g., butyl) .
Fluorine Impact : The 3-fluoro-4-methylphenyl group enhances target binding through hydrophobic and electrostatic interactions, a feature shared with fluorophenyl-containing analogs in and .
Scaffold Flexibility : Pyrrolo[3,2-d]pyrimidine derivatives exhibit conformational adaptability compared to rigid pyrido or pyrazolo scaffolds, as evidenced by bond angle variations () .
Biological Activity
The compound 2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide is a derivative of pyrrolopyrimidine, which has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article aims to synthesize existing research findings regarding its biological activity, mechanisms of action, and therapeutic potential.
The compound features a pyrrolopyrimidine core, which is known for its diverse biological properties. The presence of the cyclopropyl group and the sulfur moiety are believed to enhance its interaction with biological targets. Pyrrolopyrimidines typically exhibit their effects by inhibiting key enzymes or receptors involved in cancer progression and inflammation.
Anticancer Properties
Research indicates that pyrrolopyrimidine derivatives, including the compound , exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Line Studies : Compounds similar to this derivative have shown IC50 values ranging from 0.014 to 14.5 µM against different cancer cell lines, indicating potent activity . The mechanism often involves DNA damage leading to cell cycle arrest at the G2/M phase without triggering apoptosis .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MIA Pa-Ca-2 (Pancreatic) | 0.014 | DNA Damage |
| A431 (Skin) | 0.21 | Cell Cycle Arrest |
| HCC827 (Lung) | 0.21 | Selective EGFR Inhibition |
Anti-inflammatory Activity
In addition to anticancer effects, pyrrolopyrimidine derivatives have been evaluated for their anti-inflammatory properties. The compound was tested against cyclooxygenase enzymes (COX), which play a pivotal role in inflammation:
- Binding Affinity : Studies have shown that certain derivatives exhibit strong binding affinities to COX-2, suggesting potential as anti-inflammatory agents . Molecular docking studies indicate that modifications can enhance efficacy compared to standard anti-inflammatory drugs like Celecoxib.
Study on Halogenated Pyrrolo[3,2-d]pyrimidines
A comprehensive study on halogenated pyrrolo[3,2-d]pyrimidines demonstrated that N5 substitutions can modulate toxicity while retaining antiproliferative activity. The maximum tolerated doses (MTD) ranged from 5–40 mg/kg in animal models, indicating a favorable therapeutic window for further development .
In Vivo Efficacy
In vivo studies using mouse models have shown that these compounds can significantly reduce tumor sizes with minimal side effects when optimized for pharmacokinetics. The pharmacokinetic profile indicated rapid metabolism with a plasma half-life of approximately 32.7 minutes .
Q & A
Q. Variability sources :
- Impurity in starting materials : Residual moisture in the pyrrolo[3,2-d]pyrimidine core leads to hydrolysis, reducing thioether yield .
- Oxidative byproducts : Trace oxygen in solvents generates disulfide dimers, mitigated by inert atmosphere (N₂/Ar) .
Basic Question: What functional groups dominate the compound’s reactivity, and how do they influence biological activity?
Answer:
Key functional groups and roles:
Advanced Question: How can contradictory data on kinase inhibition IC₅₀ values across studies be resolved?
Answer: Contradictions arise from:
- Assay conditions : Variations in ATP concentration (e.g., 1 μM vs. 10 μM) alter IC₅₀ by 3–5-fold. Standardize using the ADP-Glo™ Kinase Assay .
- Protein preparation : Kinase domain truncations (e.g., missing C-terminal regions) reduce binding affinity. Use full-length recombinant proteins .
- Data normalization : Account for solvent effects (e.g., DMSO >1% inhibits activity). Validate with internal controls like staurosporine .
Basic Question: What spectroscopic techniques are essential for characterizing intermediates?
Answer:
- ¹H/¹³C NMR : Assigns cyclopropyl protons (δ 0.8–1.2 ppm) and pyrimidine carbons (δ 150–160 ppm) .
- IR spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and thioether absence of S-O bonds .
- X-ray crystallography : Resolves stereochemistry of the pyrrolo[3,2-d]pyrimidine core (analogs in ).
Advanced Question: What computational methods predict target binding modes, and how are docking results validated?
Answer:
- Molecular docking : Use Schrödinger’s Glide with OPLS4 force field. The sulfanyl group shows strong interaction with hinge region residues (e.g., EGFR L858R) .
- MD simulations : Run 100-ns trajectories in Desmond to assess binding stability (RMSD <2.0 Å acceptable) .
- Validation : Compare with experimental SAR data; e.g., fluorine substitution at the phenyl ring improves affinity by 10× in EGFR mutants .
Basic Question: What solubility challenges exist in in vitro assays, and how are they addressed?
Answer:
- Low aqueous solubility : <10 μM in PBS (pH 7.4) due to high logP (~3.5). Use co-solvents (e.g., 5% DMSO/PEG-400) for cell-based assays .
- Aggregation : Detect via dynamic light scattering (DLS). Add 0.01% Tween-80 to prevent false-positive inhibition .
Advanced Question: How do structural modifications (e.g., cyclopropyl vs. ethyl substituents) impact metabolic stability?
Answer:
- Cyclopropyl : Reduces CYP3A4-mediated oxidation by 70% compared to ethyl analogs (t₁/₂ increased from 2.1 to 5.3 h in microsomes) .
- Fluorine substitution : Blocks para-hydroxylation, confirmed via LC-MS metabolite profiling .
Basic Question: What in vitro models are prioritized for initial toxicity screening?
Answer:
- Hepatotoxicity : Primary human hepatocytes (viability >80% at 10 μM) .
- hERG inhibition : Patch-clamp assays (IC₅₀ >30 μM acceptable) .
- Cytotoxicity : MTT assay in HEK293 cells (CC₅₀ >50 μM) .
Advanced Question: How is enantiomeric purity ensured during synthesis, and what chiral analysis methods are used?
Answer:
- Chiral chromatography : Use CHIRALPAK® IG-3 column (heptane/ethanol = 70:30) to resolve enantiomers (Rₜ = 8.2 vs. 9.5 min) .
- Circular dichroism (CD) : Compare λmax at 220 nm (Δε >100 deg·cm²·dmol⁻¹ confirms >99% ee) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
